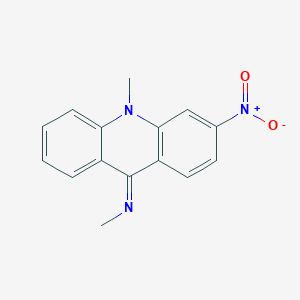
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is a synthetic organic compound belonging to the acridine family Acridines are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine typically involves the nitration of acridine derivatives followed by the introduction of dimethylamino groups. One common method includes:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitrated acridine is then reacted with dimethylamine under basic conditions to introduce the dimethylamino groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form N-oxide derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
N-oxide derivatives: Formed by the oxidation of the compound.
Substituted acridines: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential antimicrobial and anticancer effects. The dimethylamino groups enhance its solubility and facilitate its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and dimethylamino groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89076-58-4 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
N,10-dimethyl-3-nitroacridin-9-imine |
InChI |
InChI=1S/C15H13N3O2/c1-16-15-11-5-3-4-6-13(11)17(2)14-9-10(18(19)20)7-8-12(14)15/h3-9H,1-2H3 |
InChI-Schlüssel |
BPRBMSSGYZAWPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C2=C(C=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)


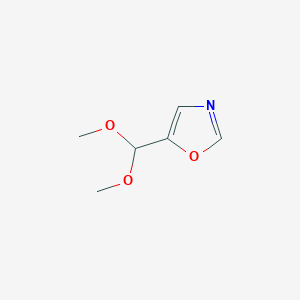
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)

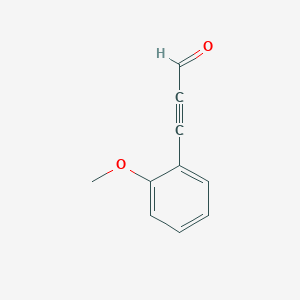
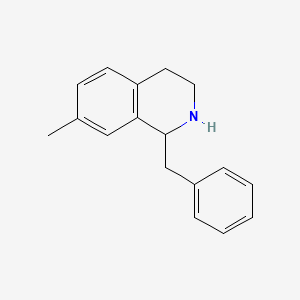

![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
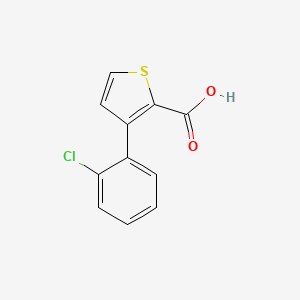
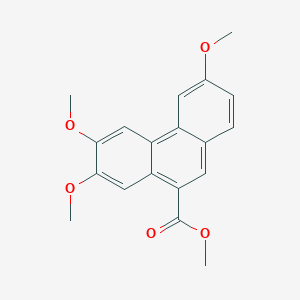
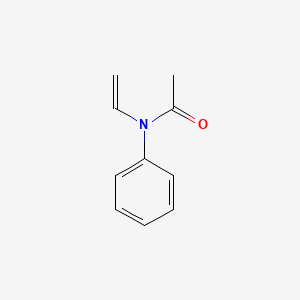
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
